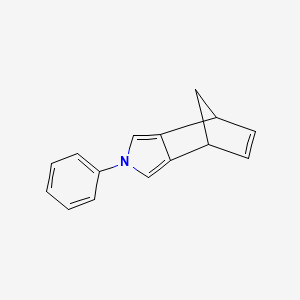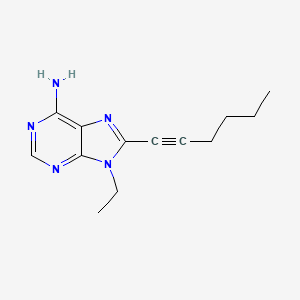
5-Pyrimidinecarboxylic acid, 2-amino-4-(diethoxymethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate typically involves the reaction of ethyl 2-amino-4-chloropyrimidine-5-carboxylate with diethoxymethane under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidine ring.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic, optical, or catalytic properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer or antiviral properties. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
- Ethyl 2-amino-4-(methoxymethyl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate is unique due to the presence of the diethoxymethyl group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar pyrimidine derivatives.
Propriétés
Numéro CAS |
62327-98-4 |
|---|---|
Formule moléculaire |
C12H19N3O4 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
ethyl 2-amino-4-(diethoxymethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H19N3O4/c1-4-17-10(16)8-7-14-12(13)15-9(8)11(18-5-2)19-6-3/h7,11H,4-6H2,1-3H3,(H2,13,14,15) |
Clé InChI |
YMTSMDRECDLWQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=NC(=NC=C1C(=O)OCC)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


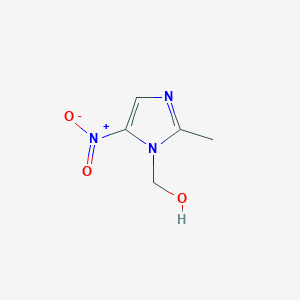
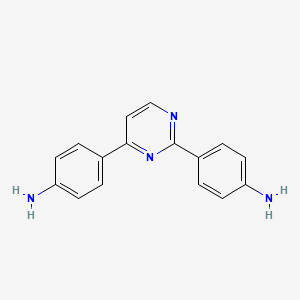
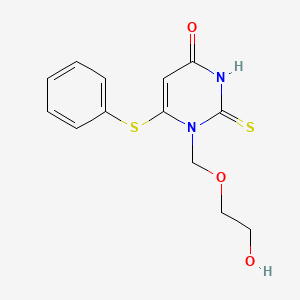
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
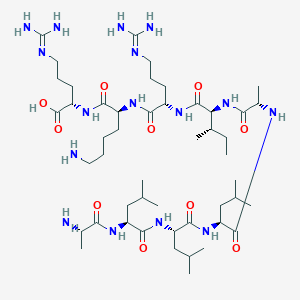
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
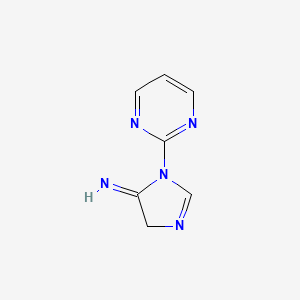
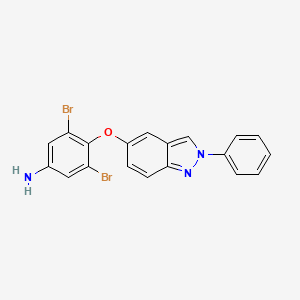
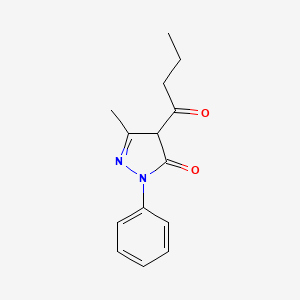
![N-[6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B12925665.png)
